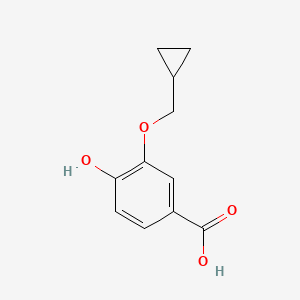

3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

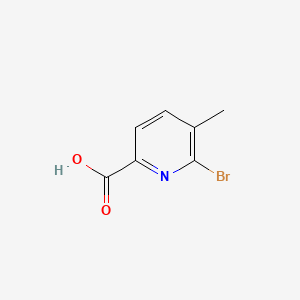

The synthesis of similar compounds has been documented. For instance, a method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been developed . Another method for preparing 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid involves obtaining crude 3-hydroxy-4-difluoromethoxybenzaldehyde, reacting it with bromomethylcyclopropane to form 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde, and then oxidizing it .Wissenschaftliche Forschungsanwendungen

-

Results or Outcomes : The study found that DGM treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin. Accordingly, Smad2/3 phosphorylation levels were significantly reduced by DGM treatment. In the in vivo models, DGM improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced the expression of E-cadherin .

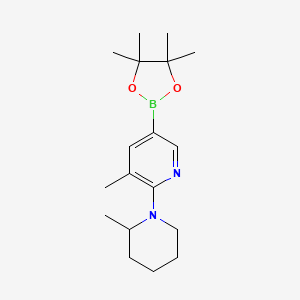

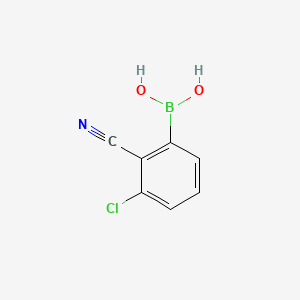

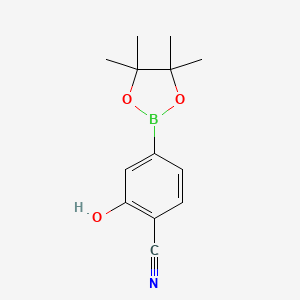

In addition, there is a mention of boron reagents in the Suzuki–Miyaura coupling reaction . While it doesn’t specifically mention “3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid”, it might be of interest as the Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .

In addition, there is a mention of boron reagents in the Suzuki–Miyaura coupling reaction . While it doesn’t specifically mention “3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid”, it might be of interest as the Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .

Zukünftige Richtungen

A study has evaluated the effects of a similar compound, “3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid”, on pulmonary fibrosis and suggested that it could be used as a therapeutic target to reduce idiopathic pulmonary fibrosis (IPF) . This indicates potential future directions for research and development involving “3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid”.

Eigenschaften

IUPAC Name |

3-(cyclopropylmethoxy)-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGNRCZMIIWDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30741055 | |

| Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid | |

CAS RN |

1243391-44-7 | |

| Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)